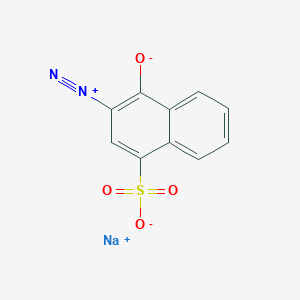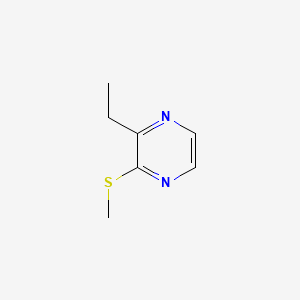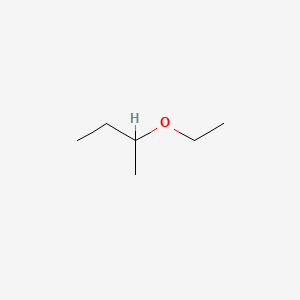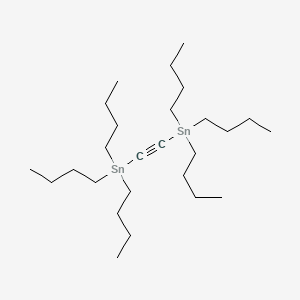
双(三丁基锡基)乙炔
描述
Bis(tributylstannyl)acetylene is a chemical compound with the linear formula [CH3(CH2)3]3SnC≡CSn[(CH2)3CH3]3 . It has a molecular weight of 604.13 .
Molecular Structure Analysis
The molecular structure of Bis(tributylstannyl)acetylene consists of two tributylstannyl groups attached to an acetylene group .Chemical Reactions Analysis
Bis(tributylstannyl)acetylene has been used in the synthesis of conjugated polymers and versatile coupling intermediates . It’s often used in Stille coupling reactions .Physical And Chemical Properties Analysis
Bis(tributylstannyl)acetylene is a liquid at 20°C. It has a refractive index (n20/D) of 1.493 and a density of 1.147 g/mL at 25°C .科学研究应用
Organotin Reagents in Synthesis
Bis(tributylstannyl)acetylene is used as an organotin reagent, which is crucial in the synthesis of various organic compounds. Its role in facilitating Stille coupling reactions is particularly significant, as it allows for the formation of carbon-carbon bonds between sp2 and sp3 hybridized carbon atoms .
Anode Material for Lithium-Ion Batteries
The compound has been explored as a co-oligomer in the synthesis of anode materials for lithium-ion batteries. Its incorporation into co-oligomers can significantly enhance the electrochemical properties, offering high capacity and stability for lithium storage .
Precursor for Thin Film Deposition
In the field of material science, Bis(tributylstannyl)acetylene serves as a precursor for thin film deposition. This application is essential for the development of electronic devices, where uniform and controlled deposition of materials is required .
Catalysts in Industrial Chemistry
As an organometallic compound, it finds use as a catalyst in various industrial chemical processes. Its properties can improve reaction efficiencies and yields, making it valuable for large-scale production .
Pharmaceutical Research
In pharmaceutical research, Bis(tributylstannyl)acetylene is utilized in the synthesis of complex molecules. Its ability to form stable compounds with a variety of functional groups makes it a versatile tool in drug development .
LED Manufacturing
The compound is also involved in the manufacturing of LEDs. It can be used in the synthesis of organic compounds that emit light, which are then incorporated into LED technology .
Development of Nonlinear Optical Materials
Bis(tributylstannyl)acetylene is used in the synthesis of materials with nonlinear optical (NLO) properties. These materials are crucial for applications in photonics and optoelectronics .
Research in Heterocyclic Chemistry
Finally, it is employed in the research of heterocyclic chemistry. The compound’s ability to participate in the formation of heterocycles makes it a valuable asset in the study of new organic materials .
安全和危害
作用机制
Target of Action
Bis(tributylstannyl)acetylene is a chemical compound used in various chemical reactions, particularly in the field of organic synthesis . The primary targets of Bis(tributylstannyl)acetylene are the reactant molecules in these chemical reactions .
Mode of Action
Bis(tributylstannyl)acetylene interacts with its targets through a process known as the Stille coupling . This is a type of cross-coupling reaction that involves the reaction of an organotin compound, such as Bis(tributylstannyl)acetylene, with an organic halide in the presence of a palladium catalyst .
Biochemical Pathways
The Stille coupling reaction involving Bis(tributylstannyl)acetylene can lead to the formation of various organic compounds . These compounds can then participate in other biochemical pathways, depending on their specific chemical structures .
Result of Action
The result of Bis(tributylstannyl)acetylene’s action is the formation of new organic compounds through the Stille coupling reaction . These compounds can have various applications, depending on their specific chemical structures .
属性
IUPAC Name |
tributyl(2-tributylstannylethynyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C4H9.C2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUONNQGFXOEMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#C[Sn](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308347 | |
| Record name | Bis(tributylstannyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(tributylstannyl)acetylene | |
CAS RN |
994-71-8 | |
| Record name | 994-71-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(tributylstannyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(tributylstannyl)acetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Bis(tributylstannyl)acetylene in organic synthesis?
A1: Bis(tributylstannyl)acetylene serves as a valuable reagent in palladium-catalyzed Stille coupling reactions. [, , , ] It readily reacts with aryl halides, enabling the efficient synthesis of symmetrical diarylalkynes, crucial building blocks in organic synthesis, particularly for constructing conjugated polymers and oligomers. [, , ]
Q2: Can you provide examples of specific compounds synthesized using Bis(tributylstannyl)acetylene and their potential applications?
A2: Researchers have successfully utilized Bis(tributylstannyl)acetylene to synthesize:
- Oligomers with recurring benzodiazaborole units: These oligomers exhibit promising optical and electrochemical properties due to their expanded electron systems, potentially leading to applications in optoelectronic devices. []
- Pyromellitic Diimide-Ethynylene-Based Homopolymers: These polymers demonstrate n-channel semiconducting activity, offering new avenues for developing n-channel organic field-effect transistors (OFETs). []
- Naphthalenetetracarboxylic diimide (NDI) containing materials: These materials are explored for their potential in organic electronics and supramolecular chemistry. []
Q3: How does the Stille coupling reaction involving Bis(tributylstannyl)acetylene proceed?
A3: In the presence of a palladium catalyst, Bis(tributylstannyl)acetylene undergoes a transmetalation reaction with an aryl halide, replacing one tributylstannyl group with the aryl group. Subsequent reductive elimination yields the desired diarylalkyne, regenerating the palladium catalyst. [, , , ]
Q4: What are the structural characteristics of Bis(tributylstannyl)acetylene?
A4: While the provided research papers do not explicitly state the molecular formula and weight, based on its chemical name and structure, Bis(tributylstannyl)acetylene likely possesses the following:
Q5: Are there any concerns regarding the stability or compatibility of Bis(tributylstannyl)acetylene?
A6: Although the provided research doesn't delve into specific stability details, organotin compounds, including Bis(tributylstannyl)acetylene, are generally sensitive to air and moisture. [, ] Therefore, handling them under inert atmospheres, such as nitrogen or argon, is crucial to prevent degradation.
Q6: What analytical techniques are employed to characterize compounds synthesized using Bis(tributylstannyl)acetylene?
A6: Researchers commonly employ various spectroscopic and analytical techniques to characterize the products, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirming the formation of desired bonds. [, , ]
- UV-Visible Spectroscopy: To investigate the electronic properties and conjugation length of the synthesized compounds. [, ]
- X-ray Diffraction (XRD): To analyze the solid-state structure and packing of the materials. []
- Atomic Force Microscopy (AFM): To study surface morphology and film formation. []
- Cyclic Voltammetry: To investigate electrochemical properties and energy levels. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


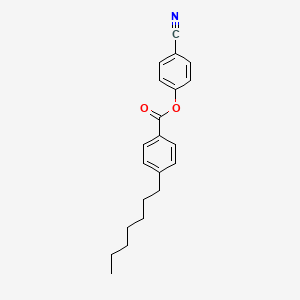
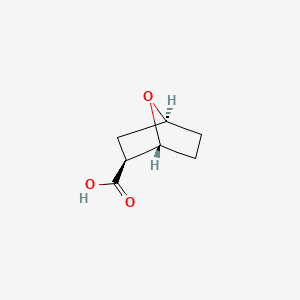
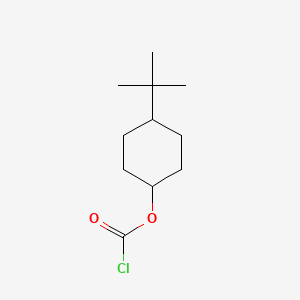
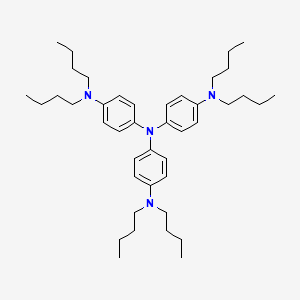
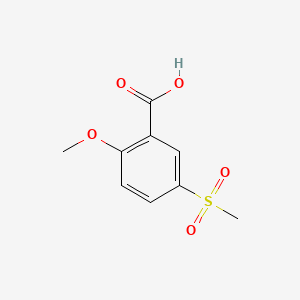
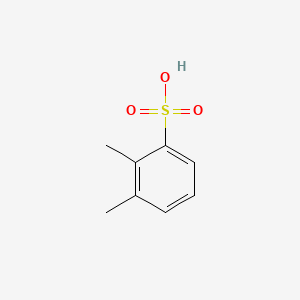
![Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B1583146.png)
